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Abstract
DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-

dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective

noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors

containing the GluN2C or GluN2D subunits.[1][2][3] Its discovery through high-throughput

screening and subsequent characterization have positioned it as a valuable pharmacological

tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA

receptors. This document provides a comprehensive overview of the discovery, synthesis, and

biological characterization of DQP-1105, including detailed experimental protocols and a

summary of its quantitative data.

Discovery
DQP-1105 was identified as a selective modulator of GluN2C/D-containing NMDA receptors

through a high-throughput screening (HTS) campaign.[2] While the specific details of the initial

screening library have not been publicly disclosed, the general workflow for identifying such

modulators typically involves the use of cell lines stably expressing specific NMDA receptor

subunit combinations.
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The discovery of novel NMDA receptor modulators like DQP-1105 generally employs a multi-

step screening process designed to identify and validate compounds with the desired activity

and selectivity.
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Figure 1: Generalized high-throughput screening workflow for the discovery of selective NMDA
receptor modulators.

Synthesis
While a detailed, step-by-step synthesis protocol for DQP-1105 has not been published, a

plausible synthetic route can be constructed based on established methods for the synthesis of

its core dihydroquinoline and pyrazoline moieties. The synthesis would likely involve a multi-

step process.

Plausible Synthetic Pathway
The synthesis of DQP-1105 can be envisioned through the following key steps:

Synthesis of the Dihydroquinoline Core: The synthesis of the 3-acetyl-6-methyl-4-phenyl-1,2-

dihydroquinolin-2-one core can be achieved through a condensation reaction.

Chalcone Formation: The dihydroquinoline core would then undergo a Claisen-Schmidt

condensation with 4-bromobenzaldehyde to form the corresponding chalcone.

Pyrazoline Ring Formation: The final step would involve the cyclization of the chalcone with a

suitable hydrazine derivative, such as succinic hydrazide, to form the pyrazoline ring and

introduce the butanoic acid side chain.
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Step 1: Dihydroquinoline Synthesis

Step 2: Chalcone Formation

Step 3: Pyrazoline Formation
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Figure 2: Plausible synthetic pathway for DQP-1105.

Biological Activity and Mechanism of Action
DQP-1105 is a noncompetitive negative allosteric modulator of NMDA receptors with high

selectivity for those containing GluN2C and GluN2D subunits.[1][2] Its inhibitory action is

voltage-independent and cannot be overcome by increasing the concentrations of the co-

agonists glutamate or glycine.[1][2]

Signaling Pathway
DQP-1105 exerts its effect by binding to a site on the NMDA receptor that is distinct from the

agonist binding sites and the ion channel pore. This binding event reduces the probability of the

channel opening in response to agonist binding, thereby decreasing the influx of Ca²⁺ and Na⁺

ions. The selectivity of DQP-1105 for GluN2C/D subunits is attributed to specific amino acid

residues located in the lower lobe of the GluN2 agonist binding domain.[1][2]
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Figure 3: Signaling pathway showing the negative allosteric modulation of the NMDA receptor
by DQP-1105.

Quantitative Data
The potency and selectivity of DQP-1105 have been determined in various in vitro systems.

The following table summarizes the reported IC₅₀ values.
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Receptor
Subunit

Cell Line Assay Type IC₅₀ (µM) Reference

GluN1/GluN2A HEK293
Electrophysiolog

y
> 300 [2]

GluN1/GluN2B HEK293
Electrophysiolog

y
> 300 [2]

GluN1/GluN2C HEK293
Electrophysiolog

y
7.0 [2]

GluN1/GluN2D HEK293
Electrophysiolog

y
2.7 [2]

GluN1/GluN2D Oocytes
Two-electrode

voltage clamp
2.7 [2]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the NMDA receptors in

response to agonist application and the modulatory effect of DQP-1105.

Protocol:

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with

plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature.

The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1

CaCl₂, with the pH adjusted to 7.3. The internal pipette solution contains (in mM): 110 CsF,

30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.35.

Data Acquisition: Cells are voltage-clamped at -60 mV. NMDA receptor-mediated currents

are evoked by the rapid application of a solution containing glutamate and glycine. DQP-
1105 is co-applied with the agonists to determine its inhibitory effect.
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Data Analysis: The peak and steady-state current amplitudes in the presence and absence

of DQP-1105 are measured to calculate the percent inhibition and determine the IC₅₀ value.

Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a downstream

consequence of NMDA receptor activation.

Protocol:

Cell Preparation: HEK293 cells stably expressing the target NMDA receptor subunits are

plated in 96-well plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM,

according to the manufacturer's instructions.

Compound Application: DQP-1105 at various concentrations is pre-incubated with the cells

before the addition of NMDA receptor agonists.

Fluorescence Measurement: Changes in fluorescence intensity are monitored using a

fluorescence plate reader.

Data Analysis: The agonist-induced increase in fluorescence in the presence of DQP-1105 is

compared to the control response to determine the inhibitory activity of the compound.

Pharmacokinetics and Clinical Development
To date, there is no publicly available information on the pharmacokinetic properties of DQP-
1105 in preclinical animal models. Furthermore, there is no indication that DQP-1105 has

entered into clinical trials. Its primary utility remains as a selective pharmacological tool for in

vitro and in vivo research into the function of GluN2C/D-containing NMDA receptors.

Conclusion
DQP-1105 is a valuable research tool that has significantly contributed to the understanding of

the roles of GluN2C and GluN2D NMDA receptor subunits. Its high selectivity makes it a

superior probe compared to less selective antagonists. While its therapeutic potential remains

unexplored, the in-depth characterization of DQP-1105 provides a solid foundation for the
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future development of novel therapeutics targeting these specific NMDA receptor subtypes for

the treatment of various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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